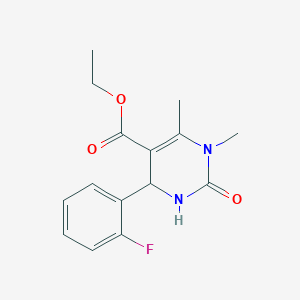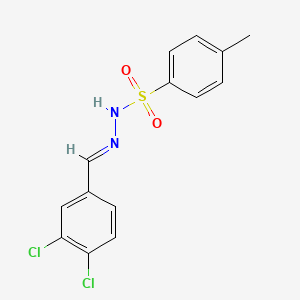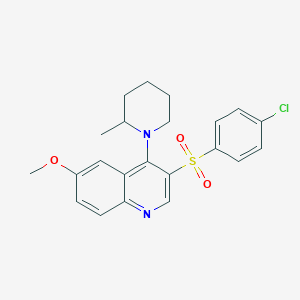![molecular formula C20H18FNO3S B2578582 1-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropane-1-carboxamide CAS No. 2319717-51-4](/img/structure/B2578582.png)
1-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a fluorophenyl group, and a furan-thiophene moiety
Méthodes De Préparation
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene moieties can be oxidized under specific conditions.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the development of advanced materials with specific optoelectronic properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the furan and thiophene moieties may interact with enzymes or receptors, leading to a biological response. The fluorophenyl group can enhance the compound’s binding affinity to its target, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Similar compounds include those with furan, thiophene, and fluorophenyl groups, such as 2-[2-(4-fluorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole . Compared to these compounds, 1-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts additional rigidity and potential for unique interactions with biological targets.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-14-5-3-13(4-6-14)20(9-10-20)19(24)22-12-15(23)17-7-8-18(26-17)16-2-1-11-25-16/h1-8,11,15,23H,9-10,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSONSYQUAPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(S3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)
![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2578510.png)





![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2578519.png)


